

# gefitinib absorption distribution metabolism excretion ADME profile

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## Compound Focus: Gefitinib

CAS No.: 184475-35-2

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## Gefitinib Pharmacokinetic & Metabolism Profile

The tables below summarize the core quantitative data on **gefitinib**'s absorption, distribution, metabolism, and excretion, providing a clear reference for its pharmacokinetic behavior.

**Table 1: Key Pharmacokinetic Parameters of Gefitinib** This table consolidates fundamental ADME characteristics from clinical studies. [1] [2] [3]

Parameter	Value / Characteristics	Notes & Context
Oral Bioavailability	57% - 59%	Moderate and consistent in healthy volunteers and cancer patients. [2]
Time to Cmax (Tmax)	3 - 8 hours	Absorption is described as "moderately slow". [2]
Volume of Distribution	~1400 L	Suggests extensive tissue distribution. [4]
Protein Binding	~90%	Binds to serum albumin and alpha 1-acid glycoprotein. [4]

Parameter	Value / Characteristics	Notes & Context
Primary Metabolic Pathway	Hepatic, via CYP enzymes	Extensive biotransformation; less than 0.5% excreted unchanged. [3] [4]
Primary Route of Excretion	Feces (86%)	Predominantly via bile and/or direct intestinal secretion. [1] [4]
Elimination Half-Life	~26 - 48 hours	Supports a once-daily dosing regimen. [2] [4]
Food Effect	No clinically significant impact	Small increases in exposure with food are not considered clinically important. [2]

**Table 2: Gefitinib Metabolism and Key Transporters** This table details the specific enzymes and transporters involved in **gefitinib**'s pharmacokinetics and their roles. [1] [5] [4]

Category	Specific Entity	Role & Impact on Gefitinib
Major Metabolizing Enzymes	CYP3A4	Primary enzyme responsible for metabolism. [1] [4] [6]
	CYP2D6	Plays a key role in forming the major plasma metabolite, O-desmethyl gefitinib. [4] [6]
	CYP3A5	Contributes to metabolism, though to a lesser extent than CYP3A4. [4]
Other Relevant Enzymes	CYP1A1	Expressed in extra-hepatic tissues like the lung; its activity in tumor cells may affect local drug concentration and response. [5]
Key Drug Transporters	ABCG2 (BCRP)	Impacts clearance and tissue distribution. [1] [6]
	ABCB1 (P-gp)	Influences absorption and efflux. [1] [6]

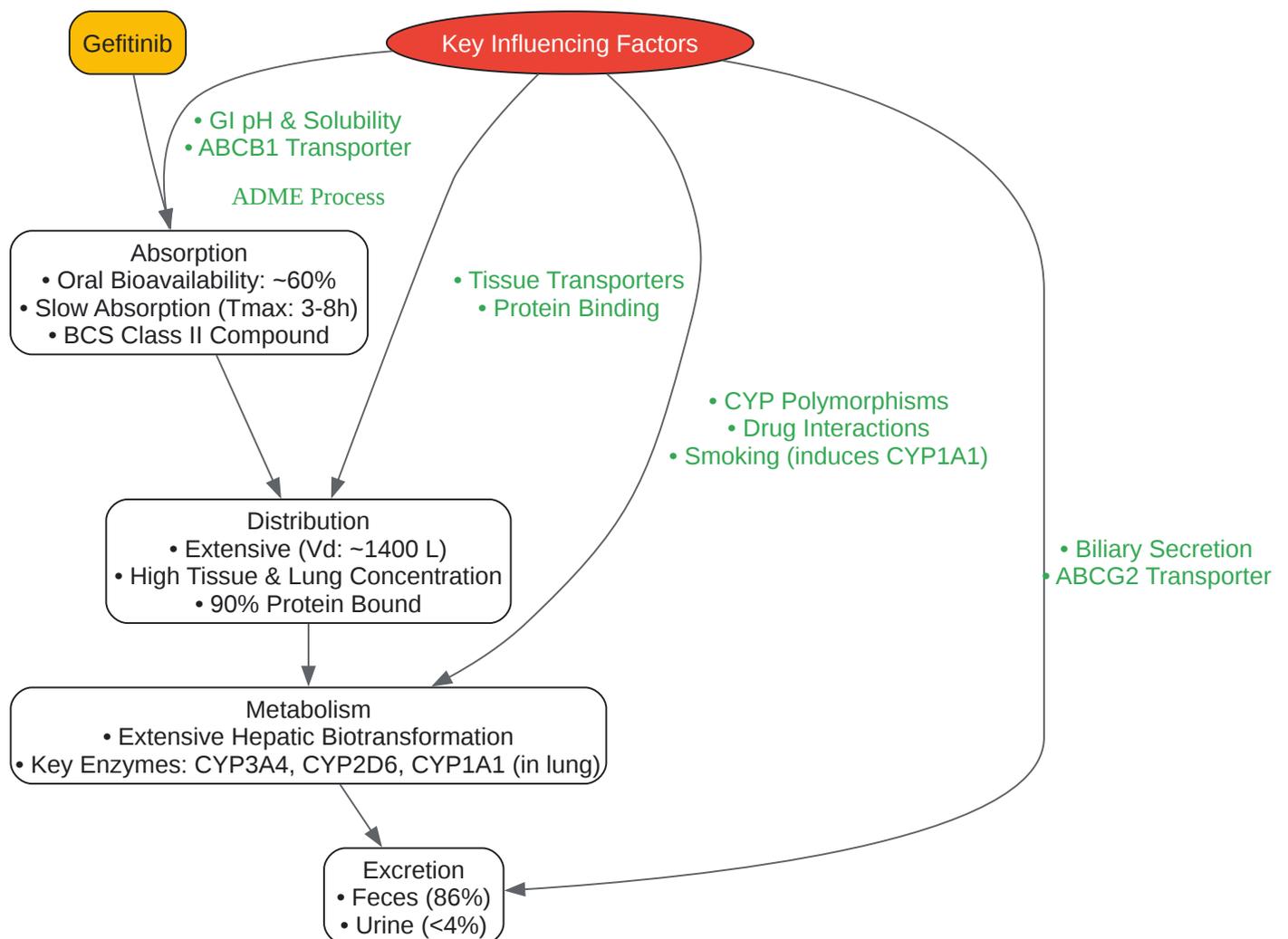
## Experimental Protocols for Key Studies

The robust data on **gefitinib**'s ADME profile is derived from specific, well-established experimental methodologies.

- **Clinical Protocol for Single-Dose Pharmacokinetics** [2] This foundational clinical study involved healthy volunteers and cancer patients. Key methodological steps included:
  - **Administration:** Single intravenous (50 or 100 mg) and oral (250 mg) doses were administered to assess absolute oral bioavailability.
  - **Blood Sampling:** Venous blood samples were collected at predetermined intervals post-dose.
  - **Bioanalysis:** Plasma concentrations of **gefitinib** were quantified using high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) after liquid-liquid extraction.
  - **Data Analysis:** Pharmacokinetic parameters (C<sub>max</sub>, T<sub>max</sub>, AUC, half-life) were determined using non-compartmental methods.
- **In Vivo Intestinal Absorption Study Using the Loc-I-Gut Technique** [3] This study investigated the impact of gastrointestinal factors on absorption:
  - **Intubation:** A multi-channel tube (Loc-I-Gut) was positioned in the human jejunum to create a semi-open segment.
  - **Perfusion:** A **gefitinib** solution was perfused directly into this intestinal segment.
  - **Analysis:** The study allowed for direct in vivo investigation of dissolution and absorption, and even used Raman microscopy to analyze the crystal form of precipitated **gefitinib** recovered from the intestine.
- **Protocol for Assessing Tumor Cell Metabolism** [5] To understand **gefitinib** metabolism directly within target cells, this in vitro study used NSCLC cell lines.
  - **Cell Culture:** A panel of EGFR wild-type NSCLC cell lines, characterized as **gefitinib**-sensitive or -resistant, was cultured.
  - **Drug Treatment & Analysis:** Cells were treated with **gefitinib**. Intracellular and extracellular levels of **gefitinib** and its metabolites were measured using LC-MS/MS.
  - **Enzyme Activity:** CYP1A1 mRNA expression and enzyme activity were assessed using RT-PCR and the ethoxyresorufin-O-deethylase (EROD) assay, respectively.
  - **Inhibition Studies:** Cells were co-treated with **gefitinib** and the CYP1A1 inhibitor  $\alpha$ -naphthoflavone ( $\alpha$ -NAP) to confirm the enzyme's role in intracellular drug metabolism.

## ADME Process Relationships

The following diagram illustrates the interconnected pathways of **gefitinib**'s journey in the body, from absorption to excretion, and highlights key factors influencing each step.



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